tert-Butyl 4-((4-amino-2-fluorophenoxy)methyl)piperidine-1-carboxylate
Overview
Description
Molecular Structure Analysis
The molecular formula of “tert-Butyl 4-((4-amino-2-fluorophenoxy)methyl)piperidine-1-carboxylate” is C17H25FN2O3, and its molecular weight is 324.4 g/mol. The InChI code is 1S/C27H32FN3O5/c1-27(2,3)36-26(32)31-11-8-17(9-12-31)16-34-25-15-21-19(14-24(25)33-4)22(7-10-30-21)35-23-6-5-18(29)13-20(23)28/h5-7,10,13-15,17H,8-9,11-12,16,29H2,1-4H3 .Physical and Chemical Properties Analysis
This compound is a solid at room temperature . It has a molecular weight of 497.57 g/mol . The InChI code is 1S/C27H32FN3O5/c1-27(2,3)36-26(32)31-11-8-17(9-12-31)16-34-25-15-21-19(14-24(25)33-4)22(7-10-30-21)35-23-6-5-18(29)13-20(23)28/h5-7,10,13-15,17H,8-9,11-12,16,29H2,1-4H3 . The compound has a topological polar surface area of 55.6 Ų .Scientific Research Applications
Synthesis and Intermediate Applications
Synthesis Techniques and Optimization : The synthesis of tert-Butyl 4-((4-amino-2-fluorophenoxy)methyl)piperidine-1-carboxylate and its analogs often involves multiple steps, including acylation, sulfonation, and substitution reactions. For instance, the key intermediate of Vandetanib, a related compound, was synthesized through a three-step process from piperidin-4-ylmethanol, achieving a total yield of 20.2% after optimization (Wang, Wang, Tang, & Xu, 2015). Similarly, tert-butyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate, an intermediate for crizotinib, was synthesized in three steps with a 49.9% total yield, confirming the structure through MS and 1HNMR spectrum analysis (Kong, Zhang, Xu, Zhou, Zheng, & Xu, 2016).
Chemical Structure and Biological Activity : The synthesis and characterization of tert-butyl 4-(5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl)piperazine-1-carboxylate, through condensation reactions and confirmed by various spectroscopic methods, highlights the diverse structural possibilities and the potential for biological activities such as moderate anthelmintic properties (Sanjeevarayappa, Iyengar, Kumar, & Suchetan, 2015).
Advanced Chemical Modifications : The novel chemistry introduced by tert-butyl 4-[4-(4-fluorophenyl)-2-methylbut-3-yn-2-yl]piperazine-1-carboxylate, prepared using a modified Bruylants approach, demonstrates the compound's utility as a pharmacologically relevant core due to its sterically congested piperazine derivative and a synthetically useful second nitrogen atom (Gumireddy, DeBoyace, Rupprecht, Gupta, Patel, Flaherty, & Wildfong, 2021).
Crystal Structure Analysis : Detailed crystal structure analysis, as seen in the study of tert-butyl (6S)-4-hydroxy-6-isobutyl-2-oxo-1,2,5,6-tetrahydropyridine-1-carboxylate, provides insights into the molecular packing, hydrogen bond interactions, and potential for further chemical modifications or drug development applications (Didierjean, Marin, Wenger, Briand, Aubry, & Guichard, 2004).
Mechanism of Action
Target of Action
The primary targets of the compound tert-Butyl 4-((4-amino-2-fluorophenoxy)methyl)piperidine-1-carboxylate are currently unknown. This compound is relatively new and research is ongoing to identify its specific targets and their roles in biological systems .
Mode of Action
It is believed that the compound interacts with its targets, leading to changes in cellular processes .
Pharmacokinetics
These properties are crucial for understanding the compound’s bioavailability, which is the proportion of the drug that enters the circulation when introduced into the body .
Result of Action
The molecular and cellular effects of the action of this compound are currently unknown. More research is needed to understand the specific effects of this compound on cellular processes .
Safety and Hazards
The compound is labeled with the GHS07 pictogram. The hazard statements include H302-H315-H319-H335, indicating that it may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation . The precautionary statements include P261-P305+P351+P338, advising to avoid breathing dust/fume/gas/mist/vapors/spray, and if in eyes, rinse cautiously with water for several minutes .
Properties
IUPAC Name |
tert-butyl 4-[(4-amino-2-fluorophenoxy)methyl]piperidine-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25FN2O3/c1-17(2,3)23-16(21)20-8-6-12(7-9-20)11-22-15-5-4-13(19)10-14(15)18/h4-5,10,12H,6-9,11,19H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KLQVHGZWTWPUEG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)COC2=C(C=C(C=C2)N)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25FN2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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